1,2-Dimethylpiperazine

Physicochemical property Boiling point Hydrogen bonding

1,2-Dimethylpiperazine is a disubstituted piperazine isomer (C₆H₁₄N₂, MW 114.19 g/mol) bearing methyl groups at the 1- and 2-positions of the saturated six-membered ring. It belongs to the N-methylpiperazine class and is one of several dimethylpiperazine structural isomers, which include 1,4-dimethylpiperazine, 2,5-dimethylpiperazine, and 2,6-dimethylpiperazine.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
CAS No. 25057-77-6
Cat. No. B029698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethylpiperazine
CAS25057-77-6
Synonyms1,2-Dimethyl-piperazine; 
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCC1CNCCN1C
InChIInChI=1S/C6H14N2/c1-6-5-7-3-4-8(6)2/h6-7H,3-5H2,1-2H3
InChIKeyARHYWWAJZDAYDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dimethylpiperazine (CAS 25057-77-6): Structural, Physicochemical, and Procurement Baseline


1,2-Dimethylpiperazine is a disubstituted piperazine isomer (C₆H₁₄N₂, MW 114.19 g/mol) bearing methyl groups at the 1- and 2-positions of the saturated six-membered ring [1]. It belongs to the N-methylpiperazine class and is one of several dimethylpiperazine structural isomers, which include 1,4-dimethylpiperazine, 2,5-dimethylpiperazine, and 2,6-dimethylpiperazine [1]. The unsymmetrical substitution pattern creates one secondary amine (N–H) and one tertiary amine within the same scaffold, imparting distinct hydrogen-bonding capacity, basicity, and stereochemical complexity that differentiate it from its symmetric isomers.

Why 1,2-Dimethylpiperazine Cannot Be Replaced by Other Dimethylpiperazine Isomers in Scientific Procurement


Although all dimethylpiperazine isomers share the identical molecular formula and molecular weight, the position of the methyl substituents fundamentally alters hydrogen-bond donor capacity, acid–base behavior, conformational preferences, and stereochemistry [1]. These differences translate into measurable variations in boiling point, pKa, solubility, and molecular recognition properties. Consequently, substituting 1,2-dimethylpiperazine with 1,4-dimethylpiperazine or another isomer in a synthetic route, formulation, or assay can lead to divergent reactivity, altered phase-transfer behavior, or loss of chiral induction, making generic substitution scientifically and operationally unsound .

Quantitative Differentiation of 1,2-Dimethylpiperazine Against Closest Analogs: Evidence for Scientific Selection


Elevated Boiling Point Relative to 1,4-Dimethylpiperazine Due to Intermolecular Hydrogen Bonding

1,2-Dimethylpiperazine exhibits a predicted atmospheric boiling point of 147.0±8.0 °C , approximately 15 °C higher than the experimentally determined boiling point of 1,4-dimethylpiperazine (131–132 °C) . The elevation is consistent with the presence of one N–H group capable of intermolecular hydrogen bonding, a feature absent in 1,4-dimethylpiperazine, which contains only tertiary amine nitrogens.

Physicochemical property Boiling point Hydrogen bonding

Distinct Basicity Profile: Higher pKa of the Secondary Amine Versus 1,4-Dimethylpiperazine

The predicted pKa of the secondary amine in 1,2-dimethylpiperazine is 9.31±0.40 . In contrast, 1,4-dimethylpiperazine exhibits two pKa values: pKa₁ = 4.630 and pKa₂ = 8.539 . The monoprotonated form of 1,2-dimethylpiperazine is therefore a substantially stronger base than the diprotonated form of 1,4-dimethylpiperazine, and its single protonatable site yields a simpler pH-dependent speciation profile.

Basicity pKa Protonation equilibrium

Hydrogen-Bond Donor Capacity Absent in Symmetric Dimethylpiperazine Isomers

1,2-Dimethylpiperazine possesses one hydrogen bond donor (the N–H group) and two hydrogen bond acceptors [1]. In contrast, 1,4-dimethylpiperazine has zero hydrogen bond donors and two acceptors [2]. This fundamental difference in H-bond donor count influences aqueous solubility, chromatographic retention, and the ability to engage in specific intermolecular interactions.

Hydrogen bond donor Solubility Molecular recognition

Stereochemical Complexity: Chiral Centers Enable Asymmetric Synthesis Applications

1,2-Dimethylpiperazine contains two stereogenic centers (C2 and C5), rendering the molecule chiral and capable of existing as enantiomeric pairs and diastereomers [1]. The (S)-enantiomer is available as a discrete chemical (CAS 485841-52-9) and is used as a chiral building block. By contrast, 1,4-dimethylpiperazine is achiral due to its symmetric substitution pattern [2], and cannot provide stereochemical induction.

Chirality Stereochemistry Asymmetric synthesis

Optimal Application Scenarios for 1,2-Dimethylpiperazine Based on Quantitative Differentiation Evidence


Enantioselective Synthesis Requiring a Chiral Piperazine Scaffold

When a synthetic route demands a chiral piperazine intermediate for asymmetric induction, 1,2-dimethylpiperazine is the only viable choice among the common dimethylpiperazine isomers. Its two stereogenic centers permit access to enantiopure forms such as (S)-1,2-dimethylpiperazine (CAS 485841-52-9), which can transfer chirality to downstream products [1]. Achiral isomers like 1,4-dimethylpiperazine cannot participate in stereoselective transformations.

High-Temperature Solution-Phase Reactions or Distillative Purification

In processes operating above 130 °C, the elevated boiling point of 1,2-dimethylpiperazine (~147 °C) reduces the risk of evaporative loss compared to 1,4-dimethylpiperazine (131–132 °C) . This makes it preferable for high-temperature amidations, polymerizations, or continuous-flow reactions where reactant volatility must be controlled.

Acid–Base Work-Up Requiring a Single, Strongly Basic Site

With a single secondary amine pKa of ~9.31, 1,2-dimethylpiperazine protonates cleanly in mildly acidic conditions, facilitating selective extraction and salt formation . This contrasts with the more complex double-protonation equilibrium of 1,4-dimethylpiperazine, simplifying process development and improving batch-to-batch consistency.

Medicinal Chemistry Programs Leveraging Hydrogen Bond Donor Interactions

In structure-based drug design, the N–H donor of 1,2-dimethylpiperazine can form critical hydrogen bonds with target proteins, a capability entirely absent in 1,4-dimethylpiperazine [2]. For lead optimization series where a hydrogen bond donor is required for binding affinity or selectivity, 1,2-dimethylpiperazine provides this functionality without additional synthetic modification.

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